ginkgolide K

Vue d'ensemble

Description

- Il est composé de deux lactones diterpéniques : bilobalide (BB) et ginkgolide .

- Le this compound possède une activité neuroprotectrice et a été étudié pour ses effets thérapeutiques potentiels.

Ginkgolide K: (CAS No. 153355-70-5) appartient à la classe des terpènes et est l'un des principaux composants actifs trouvés dans les feuilles de Ginkgo biloba.

Méthodes De Préparation

Isolement à partir de Ginkgo biloba :

Voies de synthèse :

Production industrielle :

Analyse Des Réactions Chimiques

Réactifs et conditions courants :

Principaux produits :

Applications de la recherche scientifique

Mécanisme d'action

Induction de l'autophagie :

Cibles moléculaires et voies :

Applications De Recherche Scientifique

Neuroprotective Effects

Ginkgolide K has been extensively studied for its neuroprotective properties, especially in the context of ischemic stroke and neurodegenerative diseases.

1.1 Ischemic Stroke

- GK has been shown to attenuate neuronal injury following ischemic events. In studies involving middle cerebral artery occlusion (MCAO) models, GK treatment significantly improved neurological function and reduced neuronal apoptosis by inhibiting mitochondrial permeability transition pore (mPTP) opening and mitochondrial fission .

- It promotes angiogenesis post-stroke by enhancing the expression of hypoxia-inducible factor 1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) through the JAK2/STAT3 signaling pathway, which is crucial for recovery after ischemic injury .

1.2 Alzheimer's Disease

- Research indicates that GK may protect against amyloid-beta-induced cytotoxicity in neuronal cells. It regulates mitochondrial calcium uniporter (MCU) expression, which is linked to cell viability and apoptosis prevention in Alzheimer's disease models .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

2.1 Osteoarthritis

- A study demonstrated that GK delays the progression of osteoarthritis by promoting the formation of cartilage extracellular matrix through the regulation of yes-associated protein (YAP). In vivo experiments showed that GK injections improved cartilage integrity in osteoarthritis rat models .

2.2 General Inflammation

- GK has been reported to inhibit pro-inflammatory cytokines and modulate immune responses in various experimental models, indicating its potential as an anti-inflammatory agent .

Cardioprotective Effects

This compound also shows promise in cardioprotection by mitigating endoplasmic reticulum stress and oxidative damage.

- Research indicates that GK activates the inositol-requiring enzyme 1a/X box-binding protein-1 pathway, which plays a role in protecting cardiac cells from stress-induced damage .

Mechanistic Insights

The mechanisms underlying the therapeutic effects of this compound are multifaceted:

- Antioxidative Stress : GK enhances the expression of antioxidative proteins such as Nrf2 and HO-1, contributing to its protective effects against oxidative stress-induced cytotoxicity .

- Cell Survival Pathways : By regulating key signaling pathways like PI3K/Akt and Wnt/β-catenin, GK promotes cell survival and neuroprotection under stress conditions .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibition of mPTP opening; regulation of MCU | Attenuates neuronal injury post-stroke; protects against Aβ toxicity |

| Anti-inflammatory | Modulation of YAP; inhibition of pro-inflammatory cytokines | Delays osteoarthritis progression; reduces inflammation |

| Cardioprotection | Activation of XBP-1 pathway | Protects cardiac cells from ER stress |

Case Studies

Case Study 1: Ischemic Stroke

- A study involving mice subjected to MCAO showed that GK treatment significantly improved neurological scores and reduced infarct size compared to control groups. The mechanism was linked to enhanced angiogenesis and reduced apoptosis.

Case Study 2: Osteoarthritis

- In a controlled trial with osteoarthritis rats, regular intra-articular injections of GK led to significant improvements in joint function and cartilage health after eight weeks, suggesting its potential as a therapeutic agent for joint diseases.

Mécanisme D'action

Autophagy Induction:

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Caractéristiques uniques :

Composés similaires :

Activité Biologique

Ginkgolide K (GK) is a natural compound derived from the leaves of Ginkgo biloba, known for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and promotion of angiogenesis. This article explores the biological activity of GK through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

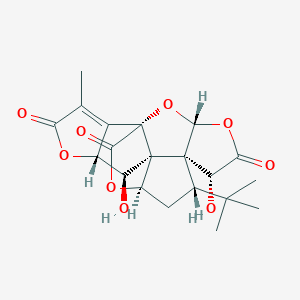

This compound is classified as a diterpene lactone with the molecular formula . It is structurally related to other ginkgolides, such as Ginkgolide B (GB), but possesses distinct biological properties that make it a focus of pharmacological research.

1. Neuroprotective Effects

GK exhibits significant neuroprotective properties, particularly in models of ischemic stroke. In a study utilizing a transient middle cerebral artery occlusion (tMCAO) mouse model, GK was shown to:

- Reduce Neurological Impairments : Administration of GK improved neurological function after cerebral ischemia-reperfusion injury.

- Promote Angiogenesis : GK increased the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), facilitating angiogenesis in the injured brain tissue .

2. Anti-Inflammatory Activity

GK has been demonstrated to inhibit inflammatory pathways. In cultured astrocytes subjected to oxygen-glucose deprivation (OGD), GK treatment resulted in:

- Decreased Pro-inflammatory Cytokines : GK significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while promoting IL-10 production.

- Inhibition of NF-κB Pathway : Both GK and GB inhibited the phosphorylation of NF-κB/p65, but GK was more effective in modulating oxidative stress responses through upregulation of Nrf2 .

3. Osteoarthritis Management

Recent studies indicate that GK may delay the progression of osteoarthritis (OA) by:

- Regulating YAP Signaling : GK promotes the formation of cartilage extracellular matrix by activating yes-associated protein (YAP), which plays a crucial role in cellular responses to mechanical stress and growth factors.

- Anti-apoptotic Effects : In vitro experiments showed that GK reduces apoptosis in OA chondrocytes, suggesting its potential as a therapeutic agent for OA management .

Table 1: Summary of Biological Activities of this compound

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent in various conditions:

- Ischemic Stroke : Due to its neuroprotective and angiogenic properties, GK could be developed as a treatment to enhance recovery post-stroke.

- Osteoarthritis : The ability to promote cartilage health positions GK as a candidate for OA therapies.

- Neurodegenerative Disorders : Its antioxidant and anti-inflammatory effects may benefit conditions like Alzheimer's disease by protecting neuronal integrity .

Propriétés

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAKXRVQRODDX-GNQXGQJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ginkgolide K exert its neuroprotective effects?

A1: this compound demonstrates neuroprotective effects through various mechanisms:

- Inhibition of Mitochondrial Fission: GK inhibits the translocation of Dynamin-related protein 1 (Drp1) and Glycogen synthase kinase-3 beta (GSK-3β) to mitochondria, thereby reducing mitochondrial fission and preserving mitochondrial function. []

- Suppression of Mitochondrial Permeability Transition Pore (mPTP) Opening: GK promotes GSK-3β phosphorylation, enhancing its interaction with Adenine nucleotide translocator (ANT) and reducing ANT-Cyclophilin D (CypD) interaction. This cascade inhibits mPTP opening and protects against mitochondrial dysfunction. []

- Antioxidant Activity: GK reduces oxidative stress by decreasing Malondialdehyde (MDA) levels and increasing Superoxide dismutase (SOD) activity. [, ]

- Anti-Inflammatory Effects: GK inhibits the activation of Nuclear factor kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways, reducing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α). [, , , ]

- Regulation of Apoptosis: GK influences apoptosis by inhibiting the activity of Caspase-3 and Caspase-9, and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. [, , ]

- Promotion of Myelin Regeneration: GK may promote myelin regeneration through immunomodulation and by creating a favorable microenvironment for remyelination. This involves reducing astrocyte reactivity and apoptosis induced by myelin debris, and promoting the production of neurotrophic factors like Ciliary neurotrophic factor (CNTF) and Basic fibroblast growth factor (bFGF). []

Q2: Does this compound interact with specific receptors?

A2: Research suggests that this compound may interact with:

- Platelet-activating factor (PAF) Receptor: GK exhibits a strong antagonistic effect on the PAF receptor, inhibiting PAF-induced platelet aggregation. [, , , ]

- Prostaglandin E2 Receptor EP4: GK selectively activates the EP4 receptor, triggering downstream signaling cascades involving Protein kinase A (PKA), Protein kinase B (Akt), Extracellular signal-regulated kinase (ERK1/2), and Src kinase. This activation ultimately leads to neuroprotective effects. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H22O9 and a molecular weight of 390.38 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments, have been used to identify and characterize this compound. [, , ]

Q5: What is known about the stability of this compound?

A5: this compound can undergo dehydration in certain solvents, forming an equilibrium with its dehydrated form. The stability of this equilibrium is influenced by the specific solvent. []

Q6: What is the pharmacokinetic profile of this compound?

A6: Pharmacokinetic studies in rats have investigated the absorption, distribution, metabolism, and excretion of this compound after intravenous administration. These studies utilized techniques like Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for analysis. []

Q7: What in vitro models have been used to study this compound's neuroprotective effects?

A7: Several in vitro models have been employed:

- Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: This model simulates ischemic conditions in cultured cells, such as rat pheochromocytoma (PC12) cells and human neuroblastoma SH-SY5Y cells. [, ]

- Glutamate-Induced Cytotoxicity Model: This model utilizes glutamate to induce neuronal cell death, mimicking excitotoxicity observed in neurological disorders. []

- Myelin Debris Exposure Model: This model investigates the effects of GK on astrocytes exposed to myelin debris, relevant to demyelinating diseases. []

Q8: Has this compound been studied in animal models of neurological diseases?

A8: Yes, this compound has shown efficacy in several animal models:

- Middle Cerebral Artery Occlusion (MCAO) Model: This model mimics ischemic stroke in rodents. GK administration has demonstrated reduced infarct size, improved neurological scores, decreased brain water content, and attenuated neuronal injury. [, , , ]

- Experimental Autoimmune Encephalomyelitis (EAE) Model: This model is used to study multiple sclerosis. GK treatment has shown to ameliorate disease progression by inhibiting Th17 cell differentiation and proliferation, likely through modulation of Eomesodermin (Eomes) expression in CD4+ T cells. [, , ]

- Parkinson's Disease Models: Studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease models in mice have explored the neuroprotective potential of GK. []

Q9: Are there any clinical trials investigating this compound?

A9: While preclinical studies are promising, currently, there are no published clinical trials specifically investigating the safety and efficacy of this compound in humans.

Q10: What is known about the toxicity and safety profile of this compound?

A10: While GK has demonstrated potential therapeutic benefits in preclinical studies, comprehensive toxicological data, including long-term effects, is limited. Further research is crucial to establish its safety profile for human use.

Q11: What analytical methods are used to quantify this compound?

A11: Several analytical techniques are employed for this compound quantification:

- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method allows for accurate quantification of GK in complex matrices like plasma and tissues. [, ]

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD), HPLC provides a robust method for analyzing GK. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.